molecular formula C14H17N5S B6446924 6-ethyl-N-[3-(1H-imidazol-1-yl)propyl]thieno[2,3-d]pyrimidin-4-amine CAS No. 2548981-55-9

6-ethyl-N-[3-(1H-imidazol-1-yl)propyl]thieno[2,3-d]pyrimidin-4-amine

Cat. No.: B6446924
CAS No.: 2548981-55-9
M. Wt: 287.39 g/mol
InChI Key: FONJPHCNRVPXRF-UHFFFAOYSA-N
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Description

6-ethyl-N-[3-(1H-imidazol-1-yl)propyl]thieno[2,3-d]pyrimidin-4-amine is a useful research compound. Its molecular formula is C14H17N5S and its molecular weight is 287.39 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 287.12046674 g/mol and the complexity rating of the compound is 303. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of this compound is the C522 residue of p97 . p97, also known as valosin-containing protein (VCP), is a type II AAA ATPase. It plays a crucial role in various cellular processes, including protein degradation, cell cycle regulation, and DNA repair.

Mode of Action

The compound interacts with its target by acting as a covalent inhibitor It binds to the C522 residue of p97, thereby inhibiting its function

Pharmacokinetics

It’s worth noting that imidazole, a core structure in this compound, is known to be highly soluble in water and other polar solvents , which could potentially influence its bioavailability.

Properties

IUPAC Name

6-ethyl-N-(3-imidazol-1-ylpropyl)thieno[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5S/c1-2-11-8-12-13(17-9-18-14(12)20-11)16-4-3-6-19-7-5-15-10-19/h5,7-10H,2-4,6H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FONJPHCNRVPXRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(N=CN=C2S1)NCCCN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.